molecular formula C21H25N3O4 B1682272 Methyl 3-[(3-methoxybenzoyl)amino]-4-(4-methylpiperazin-1-yl)benzoate CAS No. 890190-22-4

Methyl 3-[(3-methoxybenzoyl)amino]-4-(4-methylpiperazin-1-yl)benzoate

Katalognummer B1682272
CAS-Nummer: 890190-22-4
Molekulargewicht: 383.4 g/mol
InChI-Schlüssel: ZPLBXOVTSNRBFB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“Methyl 3-[(3-methoxybenzoyl)amino]-4-(4-methylpiperazin-1-yl)benzoate” is a chemical compound with the CAS Number: 890190-22-4 . It has a molecular weight of 383.45 . The compound is a solid and is usually stored in a dry environment at 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C21H25N3O4/c1-23-9-11-24(12-10-23)19-8-7-16(21(26)28-3)14-18(19)22-20(25)15-5-4-6-17(13-15)27-2/h4-8,13-14H,9-12H2,1-3H3,(H,22,25) . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.


Physical And Chemical Properties Analysis

The compound is a white to beige powder . and is soluble in DMSO at a concentration of 10 mg/mL .

Wissenschaftliche Forschungsanwendungen

Inhibition of MLL Core Complex Methyltransferase Activity

WDR5-0103 acts as an antagonist to the WD repeat-containing protein 5 (WDR5), which plays a crucial role in the methylation of histone H3. It disrupts WDR5’s interaction with mixed lineage leukemia (MLL) proteins, inhibiting the MLL core complex methyltransferase activity, which is vital for gene expression regulation .

Selectivity for MLL1 Histone Methyltransferase

This compound exhibits high selectivity by not affecting other methyltransferases. It specifically targets the MLL1 histone methyltransferase activity in vitro, making it a valuable tool for studying epigenetic regulation and potential therapeutic applications .

Disruption of WDR5–MYC Interaction

WDR5-0103 has been confirmed to robustly disrupt the interaction between WDR5 and MYC in cell lysates. This interaction is significant because MYC is a well-known oncogene, and its regulation is crucial for cancer research and therapy .

Potential Therapeutic Application in Neurodegenerative Diseases

Research indicates that systemic administration of WDR5-0103 can significantly reduce H3K4me3 levels in mice models of neurodegenerative diseases, such as Tauopathies, without affecting other histone marks like H3K27me3. This suggests a potential therapeutic application for treating such conditions .

Wirkmechanismus

Target of Action

WDR5-0103 is a potent and selective antagonist of the WD repeat-containing protein 5 (WDR5) with a Kd of 450 nM . WDR5 is a highly-conserved nuclear protein that performs multiple scaffolding functions in the context of chromatin . It is an essential component of the mixed lineage leukemia (MLL) complexes, which are crucial for numerous key biological processes including methylation of histone H3 lysine 4 (H3K4), self-renewal of embryonic stem cells, and formation of induced pluripotent stem cells .

Mode of Action

WDR5-0103 disrupts the interaction between WDR5 and the MLL protein . It inhibits the catalytic activity of the MLL core complex in in vitro experiments with an IC50 of 39 µM . This interaction antagonizes the interaction of WDR5 with MLL by competing with MLL for their mutual binding site on WDR5 .

Biochemical Pathways

WDR5 plays a significant role in regulating key epigenetic modifications and genome integrity . WDR5-0103 inhibits the methylation of histone H3 lysine 4 (H3K4), a process crucial for numerous biological processes . The inhibition of WDR5 leads to an increase in the level of tri-methylation of H3K4 (H3K4me3) and a significant decrease in the levels of histone H4 lysine 16 acetylation (H4K16ac) and its writer males absent on the first (MOF) .

Pharmacokinetics

It is known that the compound can be used in in vitro experiments and has been used in a concentration of 5 μm in a medium for parthenogenetically activated mii oocytes .

Result of Action

WDR5-0103 has been shown to restore the efficacy of cytotoxic drugs in multidrug-resistant cancer cells overexpressing ABCB1 or ABCG2 . It has also been found to suppress the proliferation of neuroblastoma cell lines . The compound has been shown to have a significant effect on the expression of several pluripotency genes and induce DNA damage and DNA repair defects during preimplantation development .

Action Environment

The action of WDR5-0103 can be influenced by environmental factors such as the presence of other compounds. For example, the compound has been used in combination with other substances in a medium for parthenogenetically activated MII oocytes . .

Safety and Hazards

The compound is classified as dangerous with hazard statements H302, H361, H372, and H410 . Precautionary measures include P201, P264, P280, P301+P330+P331, and P312 .

Eigenschaften

IUPAC Name

methyl 3-[(3-methoxybenzoyl)amino]-4-(4-methylpiperazin-1-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4/c1-23-9-11-24(12-10-23)19-8-7-16(21(26)28-3)14-18(19)22-20(25)15-5-4-6-17(13-15)27-2/h4-8,13-14H,9-12H2,1-3H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPLBXOVTSNRBFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC(=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-[(3-methoxybenzoyl)amino]-4-(4-methylpiperazin-1-yl)benzoate

CAS RN

890190-22-4
Record name 890190-22-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-[(3-methoxybenzoyl)amino]-4-(4-methylpiperazin-1-yl)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-[(3-methoxybenzoyl)amino]-4-(4-methylpiperazin-1-yl)benzoate
Reactant of Route 3
Reactant of Route 3
Methyl 3-[(3-methoxybenzoyl)amino]-4-(4-methylpiperazin-1-yl)benzoate
Reactant of Route 4
Reactant of Route 4
Methyl 3-[(3-methoxybenzoyl)amino]-4-(4-methylpiperazin-1-yl)benzoate
Reactant of Route 5
Reactant of Route 5
Methyl 3-[(3-methoxybenzoyl)amino]-4-(4-methylpiperazin-1-yl)benzoate
Reactant of Route 6
Reactant of Route 6
Methyl 3-[(3-methoxybenzoyl)amino]-4-(4-methylpiperazin-1-yl)benzoate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.